molecular formula C7H3Cl2N3 B1445607 4,8-Dichloropyrido[3,4-d]pyrimidine CAS No. 1260663-37-3

4,8-Dichloropyrido[3,4-d]pyrimidine

Cat. No.: B1445607
CAS No.: 1260663-37-3
M. Wt: 200.02 g/mol
InChI Key: YXWADPHHQXVLEL-UHFFFAOYSA-N
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Description

4,8-Dichloropyrido[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C7H3Cl2N3. It is a derivative of pyrido[3,4-d]pyrimidine, characterized by the presence of two chlorine atoms at the 4th and 8th positions of the pyrido[3,4-d]pyrimidine ring system.

Mechanism of Action

Target of Action

The primary target of 4,8-Dichloropyrido[3,4-d]pyrimidine is the human chemokine receptor CXCR2 . This receptor plays a crucial role in the immune response, particularly in the recruitment of neutrophils to the site of inflammation .

Mode of Action

This compound acts as an antagonist of the CXCR2 receptor . By binding to this receptor, it inhibits the signaling pathway, thereby reducing the recruitment of neutrophils and other immune cells to the site of inflammation .

Biochemical Pathways

The antagonistic action of this compound on the CXCR2 receptor affects the CXCL8-CXCR2 signaling pathway . This pathway is involved in the release of pro-inflammatory chemokines such as CXCL1, CXCL2, and CXCL8, which are responsible for attracting circulating immune cells to the site of inflammation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By antagonizing the CXCR2 receptor, it inhibits the recruitment of neutrophils and other immune cells to the site of inflammation . This can lead to a decrease in the inflammatory response and potentially alleviate symptoms associated with inflammatory, autoimmune, and neurodegenerative diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the compound’s storage temperature is recommended to be -20°C, away from moisture , indicating that these conditions may affect its stability.

Biochemical Analysis

Biochemical Properties

4,8-Dichloropyrido[3,4-d]pyrimidine plays a significant role in biochemical reactions, particularly as an antagonist of the human chemokine receptor CXCR2 . This receptor is involved in the recruitment of neutrophils to sites of inflammation. By inhibiting CXCR2, this compound can modulate inflammatory responses. The compound interacts with the receptor through binding interactions that prevent the receptor from engaging with its natural ligands, such as CXCL8 . This interaction is crucial for its role in reducing inflammation and potentially treating inflammatory diseases.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In immune cells, particularly neutrophils, the compound inhibits the CXCR2 receptor, thereby reducing the recruitment of these cells to inflammation sites . This inhibition impacts cell signaling pathways associated with inflammation, leading to decreased production of pro-inflammatory cytokines. Additionally, this compound can influence gene expression related to inflammatory responses, further modulating the cellular environment.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of the CXCR2 receptor . The compound binds to the receptor, blocking its interaction with chemokines such as CXCL8. This binding prevents the activation of downstream signaling pathways that would normally lead to neutrophil recruitment and activation. By inhibiting these pathways, this compound effectively reduces inflammation and its associated cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, with a boiling point of approximately 354.2°C at 760 mmHg . Its long-term effects on cellular function have been studied in both in vitro and in vivo settings. Over extended periods, this compound continues to inhibit CXCR2, leading to sustained reductions in inflammation . Degradation of the compound under laboratory conditions has not been extensively documented, suggesting it remains effective over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CXCR2 without causing significant adverse effects . At higher doses, there may be threshold effects where the inhibition of CXCR2 becomes more pronounced, potentially leading to unintended consequences such as impaired immune responses. Toxic or adverse effects at high doses have not been extensively reported, but careful dosage management is essential to avoid potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with the CXCR2 receptor. The compound’s metabolism may involve enzymatic processes that modify its structure, potentially affecting its efficacy and stability

Transport and Distribution

Within cells and tissues, this compound is transported and distributed in a manner that facilitates its interaction with the CXCR2 receptor . The compound may interact with transporters or binding proteins that aid in its localization to sites of inflammation. Its accumulation in specific tissues, particularly those involved in immune responses, enhances its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is likely directed to cellular compartments where the CXCR2 receptor is expressed, such as the plasma membrane of immune cells . Targeting signals or post-translational modifications may play a role in directing the compound to these specific locations, ensuring its effective interaction with the receptor and subsequent inhibition of inflammatory pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dichloropyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,6-dichloropyridine-3,5-diamine with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrido[3,4-d]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4,8-Dichloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in these reactions.

Major Products Formed

Scientific Research Applications

4,8-Dichloropyrido[3,4-d]pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloropyrido[3,2-d]pyrimidine
  • 4,8-Dichloropyrido[2,3-d]pyrimidine
  • 4,8-Dichloropyrido[4,3-d]pyrimidine

Uniqueness

4,8-Dichloropyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other dichloropyrido[3,4-d]pyrimidine derivatives, it exhibits higher potency as a CXCR2 antagonist, making it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

4,8-dichloropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-6-4-1-2-10-7(9)5(4)11-3-12-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWADPHHQXVLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=NC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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